7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride
Overview
Description
7,7-Difluorobicyclo[410]heptan-3-amine hydrochloride is a chemical compound with the molecular formula C7H11F2N·HCl It is a bicyclic amine with two fluorine atoms attached to the bicyclo[410]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[4.1.0]heptane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and fluorination steps, as well as automated systems for purification and crystallization of the final product.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, thiols
Scientific Research Applications
7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride
- 7,7-Difluorobicyclo[4.1.0]heptan-4-amine hydrochloride
- 7,7-Difluorobicyclo[4.1.0]heptan-3-ol hydrochloride
Uniqueness
7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride is unique due to its specific substitution pattern on the bicyclic ring system, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSQWGRQBBYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955493-70-5 | |
Record name | 7,7-difluorobicyclo[4.1.0]heptan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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